molecular formula C12H13NO3 B13555068 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid

1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid

Cat. No.: B13555068
M. Wt: 219.24 g/mol
InChI Key: VLUGFZQZQAPVOB-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes a cyclopropane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of 3-methylphenyl isocyanate with cyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are used under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the 3-methylphenylcarbamoyl group.

    1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of the 3-methylphenylcarbamoyl group.

Uniqueness: 1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-[(3-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-8-3-2-4-9(7-8)13-10(14)12(5-6-12)11(15)16/h2-4,7H,5-6H2,1H3,(H,13,14)(H,15,16)

InChI Key

VLUGFZQZQAPVOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CC2)C(=O)O

Origin of Product

United States

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